molecular formula C21H21N3O3S B2590048 N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1021065-18-8

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2590048
CAS No.: 1021065-18-8
M. Wt: 395.48
InChI Key: QUNSVRZNRFZHTK-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide: is a complex organic compound that features a benzamide core structure substituted with isoquinoline and piperidine sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with isoquinoline-5-carboxylic acid under dehydrating conditions to form the N-(isoquinolin-5-yl)benzamide intermediate.

    Sulfonylation: The intermediate is then reacted with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the piperidin-1-ylsulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline and piperidine rings.

    Reduction: Reduced forms of the benzamide and sulfonyl groups.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound for probing the function of proteins and other biomolecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and piperidine sulfonyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(isoquinolin-5-yl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(isoquinolin-5-yl)-4-(azepan-1-ylsulfonyl)benzamide

Uniqueness

N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidine sulfonyl group, which may confer distinct binding properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-isoquinolin-5-yl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(23-20-6-4-5-17-15-22-12-11-19(17)20)16-7-9-18(10-8-16)28(26,27)24-13-2-1-3-14-24/h4-12,15H,1-3,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNSVRZNRFZHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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